1h-Pyrrolo[1,2-a][1,3,5]triazepine
Description
Significance of Bridged Nitrogen Heterocycles in Synthetic Chemistry
Nitrogen-containing heterocycles are of paramount importance in the fields of medicinal and materials chemistry. researchgate.netopenmedicinalchemistryjournal.com When these rings are fused in a way that creates a "bridgehead" nitrogen atom—an atom shared by two or more rings—a unique three-dimensional structure is formed. These bridged nitrogen heterocycles, also known as ring-junction nitrogen heterocycles, are considered privileged scaffolds in synthetic and medicinal chemistry. rsc.orgresearchgate.net Their rigid, well-defined conformations are often key to their biological activity, making them attractive targets for the synthesis of novel therapeutic agents and functional materials. acs.orgnih.gov The development of efficient synthetic routes to these complex architectures is a continuous focus for organic chemists, with transition-metal-catalyzed C-H activation emerging as a powerful tool in their construction. rsc.orgresearchgate.net
Overview of Azepine and Pyrrole (B145914) Ring Systems
To understand the nature of 1H-Pyrrolo[1,2-a] britannica.comwikipedia.orgrsc.orgtriazepine, it is essential to first examine its constituent ring systems: azepine and pyrrole.
Azepine is a seven-membered heterocyclic compound containing one nitrogen atom. slideshare.netwikipedia.org Due to the instability of a planar seven-membered ring, azepines typically exist in non-planar boat or chair conformations. slideshare.net The parent compound, azepine, has the chemical formula C₆H₇N and can exist in several tautomeric forms, with the 1H-azepine form being unstable and readily converting to the 3H form. wikipedia.org Azepines are synthesized through various methods, including the insertion of a nitrene into a benzene (B151609) ring. slideshare.net
Pyrrole is a five-membered aromatic heterocyclic compound with the formula C₄H₅N. britannica.comwikipedia.orgvedantu.com It possesses a planar ring structure where the nitrogen atom's lone pair of electrons participates in the aromatic sextet, fulfilling Hückel's rule. vedantu.com This delocalization of electrons makes pyrrole an aromatic compound, but also a very weak base compared to other amines. vedantu.comchemeurope.com The pyrrole ring is a fundamental component of many biologically significant molecules, including heme (in hemoglobin), chlorophyll, and various alkaloids. britannica.com
Structural Characteristics and Nomenclature of 1H-Pyrrolo[1,2-a]britannica.comwikipedia.orgrsc.orgtriazepine
1H-Pyrrolo[1,2-a] britannica.comwikipedia.orgrsc.orgtriazepine is a fused heterocyclic system where a pyrrole ring is fused to a 1,3,5-triazepine ring. The nomenclature indicates that the pyrrole ring is fused at the 1 and 2 positions to the 'a' face of the 1,3,5-triazepine ring. The "1H" designates the position of a saturated atom in the pyrrolo portion of the fused system.
The core structure consists of a seven-membered triazepine ring, which contains three nitrogen atoms at positions 1, 3, and 5. This ring is fused to a five-membered pyrrole ring. The specific compound, 1H-Pyrrolo[1,2-a] britannica.comwikipedia.orgrsc.orgtriazepine, has the chemical formula C₇H₇N₃. lookchem.comchemnet.comletopharm.com
| Property | Value |
| Chemical Formula | C₇H₇N₃ |
| CAS Number | 381220-59-3 |
| PSA | 33.09000 |
| LogP | 1.22460 |
| Table 1: Chemical Properties of 1H-Pyrrolo[1,2-a] britannica.comwikipedia.orgrsc.orgtriazepine. lookchem.com |
Historical Context of Related Fused Heterocyclic Architectures
The study of fused pyrimidines, a class of compounds related to the triazepine system, dates back to 1776 with the isolation of uric acid. derpharmachemica.com Over the centuries, the synthesis and investigation of fused heterocyclic systems have grown exponentially. The fusion of different heterocyclic scaffolds, such as pyrrole with other nitrogen-containing rings, has been a strategy to create novel molecular frameworks with enhanced biological and pharmacological properties. derpharmachemica.commdpi.com Research into related fused systems like pyrrolo[1,2-a] britannica.comchemeurope.comdiazepines has led to the development of new synthetic methodologies, including recyclization reactions that form both the pyrrole and diazepine (B8756704) rings simultaneously. researchgate.net The synthesis of various pyrrolo-fused heterocycles, including those fused with quinoline, pyrazine, and pyrimidine, continues to be an active area of research, driven by the potential for discovering new compounds with significant biological activity. mdpi.com While the specific history of 1H-Pyrrolo[1,2-a] britannica.comwikipedia.orgrsc.orgtriazepine itself is not extensively documented in readily available literature, the broader history of related fused heterocycles provides a rich context for understanding its place within the field of organic chemistry.
Properties
CAS No. |
381220-59-3 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a][1,3,5]triazepine |
InChI |
InChI=1S/C7H7N3/c1-2-7-9-6-8-3-5-10(7)4-1/h1-6H,(H,8,9) |
InChI Key |
OKLMZVYTZQLUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=CNC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrolo 1,2 a 1 2 3 Triazepines
Classical Synthetic Approaches
Traditional methods for the synthesis of heterocyclic compounds remain fundamental in accessing the 1H-pyrrolo[1,2-a] nih.govthieme-connect.comresearchgate.nettriazepine core. These approaches often rely on the stepwise construction of the fused ring system through well-established chemical transformations.
Cyclocondensation Reactions
Cyclocondensation reactions represent a powerful strategy for the formation of the triazepine ring onto a pre-existing pyrrole (B145914) scaffold. These reactions typically involve the condensation of a bifunctional pyrrole derivative with a suitable three-atom component to construct the seven-membered ring.
A notable example, while leading to a regioisomeric product, demonstrates the principle of this approach. The synthesis of pyrrolo[3,4-f] nih.govthieme-connect.comresearchgate.nettriazepine-2,4-dione derivatives has been achieved through the reaction of 6,7-dicyano-1,3,5-triazepine-2(1H),4(3H,5H)-dione with various amines. thieme-connect.com This suggests a plausible route to 1H-pyrrolo[1,2-a] nih.govthieme-connect.comresearchgate.nettriazepine-diones could involve the reaction of a suitably functionalized 1,2-diaminopyrrole with a carbonyl-containing three-carbon unit.
General strategies for the synthesis of 1,3,5-triazepane-2,4-diones often involve the condensation of diamines with urea (B33335) or related reagents. nih.gov For instance, the reaction of ethane-1,2-diamine derivatives with urea in refluxing dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields 1,3,5-triazepane-2,4-diones. nih.gov Adapting this to a pyrrole system, one could envision the condensation of a 1-(2-aminoethyl)pyrrole-2-amine derivative to construct the fused triazepine ring.
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 6,7-Dicyano-1,3,5-triazepine-2(1H),4(3H,5H)-dione | Aliphatic/Aromatic/Heteroaromatic amines | 7-Substituted-6,8-diimino-2H,5H-pyrrolo[3,4-f] nih.govthieme-connect.comresearchgate.nettriazepine-2(1H),4(3H,5H)-dione derivatives | thieme-connect.com |
| Ethane-1,2-diamine derivatives | Urea | 1,3,5-Triazepane-2,4-dione derivatives | nih.gov |
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a regioselective means to construct the fused triazepine ring by forming a bond between two functionalities tethered to the pyrrole core. This approach provides excellent control over the final ring system.
The synthesis of fused heterocycles through the intramolecular cyclization of N-substituted pyrroles is a well-documented strategy. acs.orgresearchgate.net For instance, N-alkyne-substituted pyrrole esters have been utilized to synthesize various fused systems through nucleophilic and electrophilic cyclization. acs.org A potential pathway to 1H-pyrrolo[1,2-a] nih.govthieme-connect.comresearchgate.nettriazepines could involve an N-substituted pyrrole bearing a side chain with appropriate functional groups that can undergo cyclization to form the seven-membered ring.
An analogous approach has been successfully employed in the synthesis of fused 1,2,5-triazepine-1,5-diones. The cyclization of N-(2-bromoacetylprolyl)hydrazine, generated in situ, yields the corresponding fused triazepine dione. rsc.org This highlights the feasibility of using a pyrrole derivative with a side chain containing a leaving group and a nucleophilic nitrogen species to construct the triazepine ring via intramolecular nucleophilic substitution.
| Pyrrole Precursor | Cyclization Condition | Fused Heterocycle | Reference |
| N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylate | Iodine in dichloromethane | Pyrrolooxazinone derivatives | acs.org |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | researchgate.net |
| N-(2-Bromoacetylprolyl)hydrazine | In situ generation | Fused 1,2,5-triazepine-1,5-dione | rsc.org |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient and atom-economical route to complex molecules. While specific MCRs for 1H-pyrrolo[1,2-a] nih.govthieme-connect.comresearchgate.nettriazepines are not extensively reported, the general principles of MCRs suggest their potential applicability.
The Ugi multicomponent reaction, for example, is a powerful tool for the synthesis of seven-membered nitrogen heterocycles. osi.lvresearchgate.net This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is conceivable to design an Ugi reaction that leads to a precursor which can subsequently cyclize to form the desired pyrrolo-fused triazepine.
Furthermore, palladium-catalyzed multicomponent routes have been developed for the synthesis of polycyclic pyrroles from aryl iodides, carbon monoxide, and alkyne-tethered imines. nih.govacs.org This methodology, which proceeds via an intramolecular 1,3-dipolar cycloaddition, could potentially be adapted to construct the triazepine ring by modifying the tether and reaction partners.
Modern Catalytic Methods in Triazepine Synthesis
The advent of modern catalytic methods has revolutionized the synthesis of complex heterocyclic systems, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Transition Metal-Mediated Cyclizations
Transition metal catalysis, particularly with palladium and copper, has emerged as a versatile tool for the construction of fused heterocyclic systems. While direct examples for the synthesis of 1H-pyrrolo[1,2-a] nih.govthieme-connect.comresearchgate.nettriazepines are limited, analogous reactions provide strong evidence for the potential of this approach.
Palladium-catalyzed cascade reactions have been successfully employed in the synthesis of various fused heterocycles. mdpi.com For instance, the synthesis of pyrrolo-fused compounds from nitroarenes has been achieved through palladium catalysis. thieme-connect.com Copper-catalyzed reactions are also prevalent in the synthesis of triazine and other nitrogen-containing heterocycles. researchgate.netresearchgate.netrsc.org A copper-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides has been reported for the synthesis of 1,3,5-triazines, showcasing the potential for C-N bond formation under catalytic conditions. rsc.org
| Catalyst | Reactants | Product | Reference |
| Pd(PtBu3)2 | Aryl iodides, CO, alkyne-tethered imines | Polycyclic pyrroles | nih.govacs.org |
| Cu(OAc)2 | Alcohols, Amidine hydrochlorides | 1,3,5-Triazine (B166579) derivatives | rsc.org |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis and for the construction of complex molecular architectures. The application of organocatalysis to the synthesis of fused triazepines is an emerging area with significant potential.
Enantioselective synthesis of seven-membered rings with inherent chirality has been achieved using chiral phosphoric acid (CPA) catalysis. nih.gov This demonstrates the ability of organocatalysts to control the stereochemistry of cyclization reactions leading to seven-membered rings. Furthermore, organocatalytic asymmetric multicomponent reactions have been developed for the synthesis of various nitrogenous heterocycles. rsc.org A chiral phosphoric acid can catalyze the asymmetric aza-Diels–Alder reaction between in situ-formed imines and other components, a strategy that could be explored for the construction of the pyrrolotriazepine core. rsc.org
The development of versatile synthons for diversity-oriented synthesis, coupled with switchable divergent transformations under organocatalysis, opens new avenues for accessing structurally diverse spiroheterocycles and other complex fused systems.
Domino and Cascade Reaction Sequences
Domino and cascade reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, offer an elegant and efficient pathway to complex molecules like fused pyrroles. While specific domino reactions leading directly to the 1H-pyrrolo[1,2-a] nso-journal.orgnih.govorganic-chemistry.orgtriazepine core are not extensively documented, principles from related syntheses provide a clear blueprint.
Efficient domino approaches have been established for synthesizing various polyfunctionalized and tricyclic fused pyrroles. nso-journal.org For instance, reactions of enaminones with other reactants can lead to the construction of two new rings, including the pyrrole skeleton, in a one-pot operation. nso-journal.org A common strategy involves the initial reaction of an enaminone, which can be derived from a pyrrole precursor, followed by a sequence of intramolecular cyclizations. The reaction pathways can be selectively controlled by modifying the substitution patterns on the starting materials. nso-journal.org Another powerful technique involves the domino alkylation-cyclization of propargyl bromides with thioureas, which efficiently yields thiazole (B1198619) rings and could be conceptually adapted for triazepine synthesis. researchgate.net
These methods highlight the potential for designing a domino sequence starting from a suitably functionalized pyrrole. A hypothetical route could involve the reaction of a 2-aminopyrrole derivative with a synthon containing the necessary nitrogen and carbon atoms to form the seven-membered triazepine ring through a cascade of condensation and cyclization steps. The efficiency of such a process would lie in its step-economy and the reduction of waste generated from intermediate workups.
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds. Key areas of focus include the use of alternative energy sources, minimizing solvent use, and employing renewable starting materials.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating. rsc.orgresearchgate.net This technology has been successfully applied to the synthesis of various fused pyrrole and triazine systems.
Domino reactions, for example, can be performed under microwave irradiation to produce fused pyrrole derivatives in minutes rather than hours. nso-journal.orgresearchgate.net In one documented approach for synthesizing fused pyrroles, reactions were completed within 12–36 minutes using microwave heating, with water as the primary byproduct, showcasing the 'benign by design' aspect of green synthesis. nso-journal.org Similarly, the synthesis of various N-heterocycles, including pyrroles and pyridines, has been accelerated using microwave assistance. researchgate.net The synthesis of 1,3,5-triazine derivatives has also been optimized using microwave reactors, demonstrating the method's versatility and efficiency. nih.gov These examples strongly suggest that the cyclization and condensation steps required for forming the 1H-pyrrolo[1,2-a] nso-journal.orgnih.govorganic-chemistry.orgtriazepine ring could be significantly enhanced by microwave irradiation, leading to a more sustainable process.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocycles
| Product Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Fused Pyrrole Derivatives | Microwave | 12-36 min | Good-Excellent | nso-journal.org |
| 2-Aminothiazoles | Microwave | 2-10 min | 65-98% | researchgate.net |
| 1,3,5-Triazine Derivatives | Microwave | 2.5 min | up to 87% | nih.gov |
| Pyrazole Derivatives | Microwave | 2-4 min | High | researchgate.net |
| Pyrrolidine Acetamides | Microwave | 15-30 min | 70-85% | researchgate.net |
This table is generated based on data for structurally related compounds to illustrate the general advantages of microwave synthesis.
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact and simplifies purification processes. Solvent-free reactions, often facilitated by techniques like grinding or laser synthesis, are gaining traction.
Grinding reactants together, sometimes with a catalytic amount of a solid support, can efficiently produce heterocyclic compounds like pyrano[4,3-b]pyrans without any solvent. This method is praised for its experimental simplicity, short reaction times, and easy work-up. The synthesis of NH-pyrazoles has also been achieved efficiently by grinding, showcasing a solvent-free approach to N-heterocycle formation. Another innovative solvent-free method involves using a laser to induce the synthesis of phenylthiazolo[5,4-b]pyridines, providing a rapid, metal-free, and base-free route with good yields. The application of these solvent-free techniques to the synthesis of 1H-pyrrolo[1,2-a] nso-journal.orgnih.govorganic-chemistry.orgtriazepines could offer a significantly greener alternative to traditional solution-phase chemistry.
The use of renewable biomass as a feedstock for chemical synthesis is a key aspect of building a sustainable chemical industry. Platform chemicals derived from biomass, such as furfural (B47365) and levulinic acid, are valuable starting points for producing more complex molecules, including N-heterocycles. nih.gov
Stereoselective and Regioselective Synthesis
For fused heterocyclic systems with multiple non-equivalent positions, controlling the regioselectivity of ring formation is a critical synthetic challenge. In the case of 1H-pyrrolo[1,2-a] nso-journal.orgnih.govorganic-chemistry.orgtriazepine, the fusion of the seven-membered ring onto the pyrrole core must be precisely controlled to obtain the desired isomer.
The synthesis of a closely related scaffold, 5H-imidazo[1,2-e] nso-journal.orgnih.govorganic-chemistry.orgtriazepines, highlights the importance of regioselectivity. A reported method involves the reaction of tetrachloro-2-aza-1,3-butadienes with (1H-imidazol-2-yl)methanamine, which proceeds regioselectively under mild conditions to give the desired products in high yields. The proposed mechanism suggests a specific sequence of nucleophilic attacks and cyclizations that dictates the final arrangement of the fused rings.
Similar challenges are observed in the synthesis of substituted pyrazoles from asymmetric 1,3-diketones and hydrazines. The choice of solvent can significantly influence the regiochemical outcome; aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to dramatically improve regioselectivity compared to protic solvents. Furthermore, methods have been developed for the highly regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles, where different reagents selectively direct iodination to either the C(4) or C(5) position, creating versatile building blocks for further functionalization. These examples underscore that achieving a regioselective synthesis of 1H-pyrrolo[1,2-a] nso-journal.orgnih.govorganic-chemistry.orgtriazepine would likely require careful selection of precursors, reaction conditions (such as solvent and catalyst), and a deep understanding of the reaction mechanism to favor the desired cyclization pathway.
Table 2: Factors Influencing Regioselectivity in Heterocycle Synthesis
| Heterocyclic System | Key Factor | Outcome | Reference |
|---|---|---|---|
| Imidazo[1,2-e] nso-journal.orgnih.govorganic-chemistry.orgtriazepines | Reagent Structure | Regioselective annulation | |
| 1-Aryl-3,4,5-substituted Pyrazoles | Solvent (aprotic vs. protic) | High regioselectivity in aprotic solvents | |
| 4/5-Iodo-1-aryl-pyrazoles | Iodinating Agent (CAN/I₂ vs. n-BuLi/I₂) | Exclusive formation of 4-iodo or 5-iodo isomer |
Synthetic Challenges and Limitations in Constructing the 1,3,5-Triazepine Scaffold Fused to Pyrrole
The construction of the 1H-pyrrolo[1,2-a] nso-journal.orgnih.govorganic-chemistry.orgtriazepine ring system is fraught with significant challenges, which explains its limited presence in the chemical literature compared to other isomers or related fused systems.
A primary hurdle is the inherent difficulty in forming seven-membered rings. These cyclizations are often entropically disfavored compared to the formation of five- or six-membered rings, and can be susceptible to competing side reactions, such as polymerization or the formation of alternative ring systems. Reviews on the synthesis of 1,3,5-triazepine derivatives highlight that their preparation often requires specific strategies like cyclo-condensation or ring expansion reactions, which must be carefully optimized.
A second major challenge is controlling regioselectivity, as discussed previously. Fusing the 1,3,5-triazepine ring to an unsymmetrical pyrrole derivative can lead to multiple isomers, and directing the reaction to the desired [1,2-a] fusion is non-trivial. The synthesis of related pyrimido[1,2-a] nso-journal.orgnih.govorganic-chemistry.orgtriazin-6-ones revealed an unexpected thermal rearrangement, underscoring the potential for complex and unforeseen reaction pathways when constructing these fused systems.
Finally, the limited number of established synthetic routes is a significant limitation in itself. Much of the synthetic knowledge must be extrapolated from related systems, such as pyrrolo nso-journal.orgnih.govorganic-chemistry.orgtriazines, imidazotriazepines, or benzotriazepines. Developing novel, efficient, and scalable protocols specifically for the 1H-pyrrolo[1,2-a] nso-journal.orgnih.govorganic-chemistry.orgtriazepine core remains an open area for research, with a particular need for robust methods that are amenable to green chemistry principles.
Preparation of Precursors and Key Intermediates
The synthesis of the 1H-pyrrolo[1,2-a] nih.govarkat-usa.orgnih.govtriazepine ring system is fundamentally dependent on the strategic preparation of requisite precursors and the successful formation of key intermediates. The methodologies employed often involve the initial construction of a pyrrole ring, followed by its elaboration and subsequent annulation to form the seven-membered triazepine ring.
A common approach involves the use of functionalized pyrroles as the foundational building blocks. These pyrroles can be substituted at various positions to facilitate the final cyclization step. Key precursors often include aminopyrroles, pyrrole carboxamides, and N-substituted pyrroles bearing reactive functional groups.
For instance, the synthesis of related pyrrolotriazine systems, which share synthetic precursors with pyrrolotriazepines, often starts with 2-amino-3-ethoxycarbonylpyrrole. researchgate.net This intermediate provides a reactive amino group and an adjacent ester functionality that can participate in condensation reactions to build the fused heterocyclic system. researchgate.net Another versatile precursor is diaminomaleonitrile (B72808), which can be reacted with reagents like chlorocarbonyl isocyanate to form acyclic intermediates that are primed for cyclization into fused pyrrole systems. arkat-usa.orgresearchgate.net
The strategic introduction of a side chain on the pyrrole nitrogen is another critical method for constructing the triazepine ring. For example, pyrrole derivatives with a carbonyl group at the C-2 position can be converted into N-propargyl pyrroles. nih.gov These N-substituted pyrroles serve as key intermediates that can undergo cyclization upon reaction with reagents like hydrazine (B178648) monohydrate to form the fused triazepine ring. nih.gov Similarly, 3-(pyrrol-1-yl)-1-propylamine is a valuable precursor where the terminal amino group on the N-propyl chain is positioned to react and form a fused diazepine (B8756704) ring. researchgate.net
The table below summarizes some of the key precursors and intermediates used in the synthesis of pyrrolo-fused heterocyclic systems, including those related to 1H-pyrrolo[1,2-a] nih.govarkat-usa.orgnih.govtriazepines.
Table 1: Precursors and Key Intermediates for Pyrrolo-Fused Heterocycles
| Precursor/Intermediate | Starting Material(s) | Reagent(s) | Resulting Structure Type | Reference(s) |
|---|---|---|---|---|
| N-Propargyl pyrroles | Pyrrole derivatives with C-2 carbonyl groups | Propargyl bromide | Pyrrolo[2,1-d] nih.govnih.govresearchgate.nettriazepine | nih.gov |
| 2-Amino-3-ethoxycarbonylpyrrole | Amidine ester and chloroacetaldehyde | Isothiocyanate or Isocyanate | Pyrrolotriazine | researchgate.net |
| N-(Isocyanatocarbonyl)-N'-(1,2-dicyanovinyl)urea | Diaminomaleonitrile | Chlorocarbonyl isocyanate | Pyrrolo[3,4-f] nih.govarkat-usa.orgnih.govtriazepine-2,4-dione | arkat-usa.orgresearchgate.net |
| 3-(Pyrrol-1-yl)-1-propylamine | Pyrrole | 1-Bromo-3-chloropropane, NaN3, H2/Pd-C | Tetrahydro-1H-pyrrolo[1,2-a] nih.govprepchem.comdiazepine | researchgate.net |
| 1-(2-Aminophenyl)pyrroles | 2-Fluoro-nitrobenzene and pyrrole | SnCl2·2H2O | Pyrrolo[1,2-a]quinoxaline | rsc.org |
| N-(Pyrrole-2-carbonyl)-amino acid methyl esters | Bromo-2-trichloroacetylpyrroles | Amino acid methyl esters | Functionalized Pyrroles | researchgate.net |
The formation of the pyrrole ring itself from acyclic precursors is a fundamental preliminary step. A wide variety of acyclic dicarbonyl compounds and α-aminoketones can be condensed to form pyrroles that are suitably functionalized for subsequent reactions. rsc.org These methods provide access to a diverse range of substituted pyrroles, which in turn allows for the synthesis of a broad spectrum of pyrrolo-fused heterocycles. rsc.org
In some synthetic routes, a key intermediate is formed in situ and immediately cyclized. For example, the reaction of diaminomaleonitrile with chlorocarbonyl isocyanate in the presence of triethylamine (B128534) first yields an acyclic urea derivative, H₂NC(CN):C(CN)NHCONCO. arkat-usa.orgresearchgate.net This intermediate is then cyclized to form a dicyanotriazepinedione, which serves as the direct precursor to the fused pyrrolotriazepinedione system. arkat-usa.orgresearchgate.net
The choice of precursors and the synthetic route is often dictated by the desired substitution pattern on the final pyrrolotriazepine ring. The stability of intermediates also plays a crucial role; for instance, the use of protected diazonium species like triazenes has been explored in the synthesis of related azine systems to manage the reactivity of these functional groups during the synthetic sequence. nih.gov
The table below lists the compound names mentioned in this article.
Reactivity and Chemical Transformations of the 1h Pyrrolo 1,2 a 1 2 3 Triazepine Core
Functionalization Reactions
Functionalization of the 1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine core can be directed towards either the pyrrole (B145914) or the triazepine moiety, depending on the nature of the reagents and reaction conditions.
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. nih.govnih.gov The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, creating a π-electron system that is more reactive than benzene (B151609). nih.govlibretexts.org In the context of the fused 1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine system, electrophilic attack is anticipated to occur preferentially on the pyrrole ring.
The positions most susceptible to electrophilic attack on a simple pyrrole are C2 and C5. nih.govresearchgate.netrsc.org In the fused system, the C1 and C3 positions of the pyrrole moiety are analogous to the C2 and C3 positions of a standalone pyrrole, respectively. Due to greater stabilization of the intermediate carbocation through resonance, electrophilic substitution is expected to favor the C1 position. researchgate.netnih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent Example | Predicted Major Product |
| Halogenation | N-Bromosuccinimide (NBS) | 1-Bromo-1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine |
| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | 1-Nitro-1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine |
| Sulfonation | SO₃ in pyridine | 1H-Pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine-1-sulfonic acid |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-Acetyl-1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine |
It is crucial to note that the reaction conditions for these substitutions must be carefully controlled. The pyrrole ring is sensitive to strong acids, which can lead to polymerization. libretexts.org Therefore, milder reagents and conditions are generally preferred. For instance, Friedel-Crafts acylation might be more successfully achieved using a less reactive Lewis acid or by employing N-acylbenzotriazoles. researchgate.net
The 1,3,5-triazepine ring, containing three nitrogen atoms, is electron-deficient and therefore a target for nucleophilic attack. The synthesis of various 1,3,5-triazepine derivatives often involves the reaction of nucleophiles with precursors containing the triazepine skeleton. mdpi.comresearchgate.netnih.gov
In the fused 1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine system, the carbon atoms of the triazepine ring are potential sites for nucleophilic addition. The precise location of the attack would be influenced by the substitution pattern and the nature of the nucleophile. For instance, in related 1,2,3-triazine (B1214393) systems, nucleophilic addition has been observed at various positions of the triazine ring. nih.gov The presence of carbonyl or thione groups on the triazepine ring, as seen in some synthetic precursors, would further activate the ring towards nucleophilic attack. mdpi.com
The pyrrole nitrogen in the 1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine system is part of the aromatic sextet and is generally not readily alkylated or acylated without prior deprotonation. mdpi.com The NH proton of pyrrole is moderately acidic, and deprotonation with a strong base generates a nucleophilic pyrrolide anion. mdpi.com This anion can then react with electrophiles like alkyl halides or acyl chlorides. researchgate.netnih.govrsc.org
The choice of the base and solvent system can influence the site of substitution (N vs. C). mdpi.com Generally, more ionic nitrogen-metal bonds and solvating solvents favor N-alkylation. mdpi.com Phase transfer catalysis has also been effectively used for the N-alkylation of pyrroles. nih.gov
Table 2: Conditions for N-Alkylation and N-Acylation
| Reaction | Reagent | Base/Catalyst | Expected Product |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | 4-Alkyl-1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Strong Base (e.g., NaH) | 4-Acyl-1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine |
The nitrogen atoms within the triazepine ring could also potentially undergo alkylation or acylation, particularly if the ring is in a reduced (non-aromatic) state. The synthesis of various N-substituted triazepine derivatives has been reported. mdpi.comnih.gov
Cycloaddition Reactions Involving the Triazepine System
Both pyrrole and triazepine rings can participate in cycloaddition reactions, although their reactivity differs significantly. Pyrroles with N-substituents can act as dienes in Diels-Alder reactions, especially when an electron-withdrawing group is present on the nitrogen. mdpi.commdpi.com The fusion to the triazepine ring might influence the dienophilic character of the pyrrole moiety.
Conversely, electron-deficient azine systems like triazines are known to undergo inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. nih.gov It is conceivable that the 1,3,5-triazepine ring within the fused system could participate in similar cycloaddition reactions. For example, 1,2,4-triazines have been shown to react with strained alkynes. researchgate.net
Ring-Opening and Rearrangement Processes
Ring-opening and rearrangement reactions are known for both pyrrole and triazine/triazepine systems. The pyrrole ring can undergo ring-opening through C-N bond cleavage under specific conditions. researchgate.net Furan ring-opening followed by pyrrole ring closure is a known synthetic route to pyrrolo-annulated diazepines. organic-chemistry.org
The 1,3,5-triazine (B166579) ring is known to undergo ring-opening upon treatment with various nucleophiles. researchgate.net Similarly, ring contraction of triazepine derivatives has been observed. For instance, certain benzo[f] mdpi.comnih.govresearchgate.nettriazepine derivatives can undergo ring contraction to form benzimidazole (B57391) derivatives. mdpi.com Photochemical rearrangements of related azepine systems are also documented. nih.gov
Stability and Degradation Pathways
The stability of the 1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine core is influenced by the inherent properties of its constituent rings. Pyrrole itself is a relatively stable aromatic compound but is prone to degradation upon exposure to air and light, often leading to polymerization. mdpi.comnih.gov It is also unstable in strongly acidic conditions. libretexts.org The photodegradation of pyrrole derivatives can occur through both direct and indirect pathways.
The stability of the triazepine ring can vary significantly depending on its substitution and degree of saturation. Some triazepine derivatives are known to be sensitive to hydrolysis and oxidation. The degradation of related heterocyclic systems like carbamazepine, which contains a dibenzazepine (B1670418) ring, has been studied, showing pathways involving oxidation and ring contraction. Therefore, the 1H-pyrrolo[1,2-a] mdpi.comnih.govresearchgate.nettriazepine system is likely to be sensitive to strong acids, oxidizing agents, and light, potentially leading to polymerization, ring-opening, or rearrangement products.
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Bond Analysis
Vibrational spectroscopy serves as a fundamental tool for identifying functional groups and understanding the bonding framework within a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information based on the interaction of molecules with electromagnetic radiation, resulting in a unique vibrational fingerprint.
Due to the absence of specific experimental spectra for 1h-Pyrrolo[1,2-a] nih.govrsc.orgmdpi.comtriazepine in the current body of scientific literature, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting its vibrational modes. mdpi.comnih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometries and predict vibrational frequencies with a reasonable degree of accuracy. nih.gov These theoretical predictions are crucial for the future assignment of experimentally obtained IR and Raman spectra.
The predicted vibrational modes for 1h-Pyrrolo[1,2-a] nih.govrsc.orgmdpi.comtriazepine can be categorized based on the functional groups and structural motifs present in the molecule. Key vibrational regions of interest would include:
N-H Stretching: The pyrrole-like nitrogen is expected to exhibit a stretching vibration in the region of 3400-3500 cm⁻¹. The precise position of this band can be indicative of its involvement in hydrogen bonding. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole (B145914) ring are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the triazepine ring would likely appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The triazepine and pyrrole rings contain several C=N and C=C bonds, which are expected to produce a series of complex bands in the 1400-1650 cm⁻¹ region. These bands are highly characteristic of the heterocyclic ring system.
Ring Breathing Modes: The entire fused ring system will exhibit "breathing" modes, which are collective vibrations of the rings. These typically occur at lower frequencies and are often strong in the Raman spectrum.
Table 1: Hypothetical Experimental and Theoretical Vibrational Mode Assignments for 1h-Pyrrolo[1,2-a] nih.govrsc.orgmdpi.comtriazepine
| Vibrational Mode | Hypothetical Experimental Wavenumber (cm⁻¹) (IR) | Hypothetical Experimental Wavenumber (cm⁻¹) (Raman) | Theoretical Wavenumber (cm⁻¹) (DFT/B3LYP) | Assignment |
| ν(N-H) | 3450 | 3452 | 3465 | N-H stretching of the pyrrole moiety |
| ν(C-H) aromatic | 3080 | 3085 | 3090 | C-H stretching of the pyrrole ring |
| ν(C-H) aliphatic | 2950 | 2955 | 2960 | C-H stretching of the triazepine ring |
| ν(C=N) / ν(C=C) | 1620, 1580, 1510 | 1618, 1575, 1505 | 1630, 1585, 1515 | Coupled stretching vibrations of the triazepine and pyrrole rings |
| δ(C-H) | 1450, 1380 | 1448, 1375 | 1455, 1385 | In-plane bending of C-H bonds |
| Ring Breathing | Not prominent | 980 | 985 | Symmetric breathing vibration of the fused ring system |
| γ(C-H) | 850, 780 | Not prominent | 855, 785 | Out-of-plane bending of C-H bonds |
This table is a hypothetical representation based on known vibrational frequencies of similar heterocyclic compounds and theoretical principles. Actual experimental values may vary.
The presence of a pyrrole-like N-H group in 1h-Pyrrolo[1,2-a] nih.govrsc.orgmdpi.comtriazepine suggests the potential for intermolecular hydrogen bonding in the solid state or in concentrated solutions. FT-IR spectroscopy is a particularly sensitive technique for studying hydrogen bonding. nih.govresearchgate.net The formation of a hydrogen bond (N-H···N or N-H···π) would lead to a noticeable shift in the N-H stretching frequency to a lower wavenumber (red shift), accompanied by a broadening of the absorption band. primescholars.com The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond. rsc.org
By comparing the N-H stretching frequency in a dilute, non-polar solvent (where the molecule is likely to be monomeric) with the frequency in the solid state or in a polar solvent, the extent and nature of hydrogen bonding can be inferred.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways under ionization. nih.gov
For 1h-Pyrrolo[1,2-a] nih.govrsc.orgmdpi.comtriazepine (C₇H₇N₃), the expected monoisotopic mass of the molecular ion [M]⁺˙ would be precisely determined by HRMS, confirming the elemental composition.
The fragmentation of N-fused heterocyclic compounds in a mass spectrometer is often complex and provides valuable structural information. researchgate.net While specific experimental data for 1h-Pyrrolo[1,2-a] nih.govrsc.orgmdpi.comtriazepine is unavailable, plausible fragmentation pathways can be proposed based on the known fragmentation behavior of pyrrole and triazine derivatives. nih.govmiamioh.edu
Common fragmentation mechanisms for such systems include:
Loss of small neutral molecules: The initial molecular ion may undergo fragmentation by losing stable neutral molecules such as HCN, N₂, or CH₂N₂.
Ring cleavage: The triazepine or pyrrole ring can undergo cleavage, leading to the formation of characteristic fragment ions.
Retro-Diels-Alder (RDA) reactions: Although less common in such fused systems, RDA-type reactions in the triazepine ring could be a possible fragmentation route. wikipedia.org
Table 2: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for 1h-Pyrrolo[1,2-a] nih.govrsc.orgmdpi.comtriazepine
| m/z (Observed) | Molecular Formula of Fragment | Proposed Fragmentation Pathway |
| 133.0639 | C₇H₇N₃ | Molecular Ion [M]⁺˙ |
| 106.0527 | C₆H₆N₂ | Loss of HCN from the triazepine ring |
| 105.0459 | C₅H₅N₃ | Loss of C₂H₂ from the triazepine ring |
| 79.0425 | C₅H₅N | Loss of N₂ and HCN |
| 78.0347 | C₅H₄N | Further fragmentation of the pyrrole ring |
This table presents hypothetical fragmentation data based on established fragmentation patterns of related heterocyclic compounds. The m/z values are calculated for the most abundant isotopes.
Theoretical and Computational Investigations of 1h Pyrrolo 1,2 a 1 2 3 Triazepine
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental properties of a molecule. For 1H-Pyrrolo[1,2-a] nih.govnih.govnih.govtriazepine, such calculations would provide invaluable insights into its stability, reactivity, and potential applications.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
An analysis of the electronic structure would elucidate the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.
The Molecular Electrostatic Potential (MESP) map would visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be critical for predicting how the molecule might interact with other chemical species.
Table 1: Hypothetical Electronic Properties of 1H-Pyrrolo[1,2-a] nih.govnih.govnih.govtriazepine
| Parameter | Predicted Value | Significance |
| HOMO Energy | Indicates the ability to donate electrons. | |
| LUMO Energy | Indicates the ability to accept electrons. | |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |
Note: Data is not available and is presented for illustrative purposes only.
Tautomeric Equilibria and Relative Stabilities
1H-Pyrrolo[1,2-a] nih.govnih.govnih.govtriazepine may exist in different tautomeric forms due to the potential for proton migration. Computational calculations would be necessary to determine the relative stabilities of these tautomers and to predict the predominant form under various conditions.
Table 2: Hypothetical Relative Stabilities of 1H-Pyrrolo[1,2-a] nih.govnih.govnih.govtriazepine Tautomers
| Tautomer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Tautomer A | ||
| Tautomer B | ||
| Tautomer C |
Note: Data is not available and is presented for illustrative purposes only.
Conformational Analysis and Energy Barriers
The seven-membered triazepine ring can adopt various conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional shape and flexibility.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization
For any chemical reaction involving 1H-Pyrrolo[1,2-a] nih.govnih.govnih.govtriazepine, computational studies could identify and characterize the transition states. This would involve calculating the geometry and energy of the transition state structure, which is the highest point on the reaction coordinate. Understanding the transition state is key to determining the reaction's feasibility and rate.
Reaction Pathway Elucidation
No computational studies detailing the reaction pathways for the synthesis or reactivity of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netresearchgate.nettriazepine have been published. Such studies would typically involve quantum chemical calculations to map the potential energy surface of the reactions, identifying transition states, intermediates, and activation energies, thereby providing a mechanistic understanding of how the molecule is formed or how it interacts with other chemical species.
Advanced Bonding Analysis
Detailed advanced bonding analyses for 1H-Pyrrolo[1,2-a] nih.govresearchgate.netresearchgate.nettriazepine are not present in the current body of scientific literature.
Natural Bond Orbital (NBO) Analysis
There are no published studies that have performed Natural Bond Orbital (NBO) analysis on 1H-Pyrrolo[1,2-a] nih.govresearchgate.netresearchgate.nettriazepine. NBO analysis is a powerful tool used to study the electronic structure of molecules, providing insights into charge distribution, orbital interactions, and the nature of chemical bonds.
Electron Density Distribution Analysis
Similarly, there is a lack of research on the electron density distribution of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netresearchgate.nettriazepine. This type of analysis, often based on methods like the Quantum Theory of Atoms in Molecules (QTAIM), is crucial for understanding the nature of chemical bonding, identifying bond critical points, and characterizing non-covalent interactions within the molecule.
Computational Spectroscopy
Specific computational predictions of the spectroscopic properties of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netresearchgate.nettriazepine are not available.
Prediction of NMR Chemical Shifts and Coupling Constants
No literature could be found that reports theoretically predicted NMR chemical shifts (¹H and ¹³C) and coupling constants for 1H-Pyrrolo[1,2-a] nih.govresearchgate.netresearchgate.nettriazepine. Computational methods, such as Density Functional Theory (DFT), are commonly used to predict these parameters, which are invaluable for the structural elucidation of new compounds.
Potential Applications of 1h Pyrrolo 1,2 a 1 2 3 Triazepine and Its Derivatives
Role in Material Science
The unique fused-ring structure of 1H-Pyrrolo[1,2-a] nih.govacs.orgresearchgate.nettriazepine has led to suggestions of its potential utility in material science. smolecule.com Despite this, a thorough review of scientific literature indicates a lack of specific research focused on the synthesis and characterization of materials derived from this compound.
There is a significant gap in the scientific literature regarding the experimental or theoretical evaluation of the optoelectronic properties of 1H-Pyrrolo[1,2-a] nih.govacs.orgresearchgate.nettriazepine and its derivatives. While related heterocyclic systems, such as polypyrrole derivatives, have been investigated for their optoelectronic applications through computational studies like Density Functional Theory (DFT), no such specific data is available for the 1H-Pyrrolo[1,2-a] nih.govacs.orgresearchgate.nettriazepine scaffold. dntb.gov.uarsc.org
Currently, there are no published studies detailing the use of 1H-Pyrrolo[1,2-a] nih.govacs.orgresearchgate.nettriazepine or its derivatives as monomers or building blocks in polymer chemistry. The synthesis and characterization of polymers incorporating this specific heterocyclic system have not been reported in the available scientific literature.
Applications in Catalysis and Ligand Design
A comprehensive search of chemical databases and scholarly articles reveals no specific reports on the application of 1H-Pyrrolo[1,2-a] nih.govacs.orgresearchgate.nettriazepine or its derivatives in the fields of catalysis or ligand design. While pyrrole-based structures are known to act as ligands in coordination chemistry, research has not yet extended to this particular triazepine-fused system.
Supramolecular Chemistry and Host-Guest Interactions
There is a notable absence of research on the role of 1H-Pyrrolo[1,2-a] nih.govacs.orgresearchgate.nettriazepine in supramolecular chemistry and host-guest interactions. The ability of this molecule to form supramolecular assemblies or to act as a host or guest in complex chemical architectures has not been explored in the current body of scientific literature.
Building Blocks for Complex Molecular Architectures
While organic building blocks are fundamental to the synthesis of complex molecules, there is no specific mention in the literature of 1H-Pyrrolo[1,2-a] nih.govacs.orgresearchgate.nettriazepine being utilized as a foundational scaffold for the construction of more intricate molecular structures. Although various pyrrole (B145914) derivatives serve as versatile building blocks in organic synthesis, the application of this specific pyrrolotriazepine isomer has not been documented.
Future Research Directions
Development of Novel and Efficient Synthetic Routes
The foremost challenge and opportunity in the study of 1H-pyrrolo[1,2-a]triazepine lies in the development of robust and efficient synthetic methodologies. Currently, there are no established routes for the synthesis of this specific fused heterocycle. Future research should focus on the design and execution of novel synthetic pathways. A potential starting point could be the utilization of readily available pyrrole-based precursors.
One promising approach could involve the cyclocondensation of a suitably functionalized 2-aminopyrrole derivative with a 1,3,5-triazine (B166579) equivalent. The choice of substituents on both the pyrrole (B145914) and triazine components will be crucial in modulating the reactivity and influencing the success of the cyclization step. Researchers will need to meticulously screen various reaction conditions, including solvents, temperatures, and catalysts, to optimize the yield and purity of the desired product.
Another avenue to explore is the application of multicomponent reactions, which could offer a more convergent and atom-economical approach to the triazepine ring system. The development of such a strategy would not only provide access to the parent 1H-pyrrolo[1,2-a]triazepine but also allow for the facile generation of a library of derivatives by varying the initial building blocks.
Exploration of Undiscovered Reactivity Patterns
Once synthetic routes to 1H-pyrrolo[1,2-a]triazepine are established, a systematic investigation into its reactivity will be paramount. The unique arrangement of nitrogen atoms within the seven-membered ring, coupled with the electron-rich nature of the pyrrole nucleus, is expected to give rise to a rich and complex chemical behavior.
Key areas of investigation should include electrophilic aromatic substitution reactions on the pyrrole ring. It will be important to determine the regioselectivity of such transformations and how it is influenced by the fused triazepine system. Furthermore, the reactivity of the triazepine ring itself, including its susceptibility to nucleophilic attack, ring-opening reactions, or rearrangements, will be a critical area of study. Understanding these fundamental reactivity patterns will be essential for the future functionalization and elaboration of this novel heterocyclic scaffold.
Advanced Computational Studies on Functionalized Derivatives
In parallel with synthetic efforts, advanced computational studies will play a vital role in elucidating the electronic structure, conformation, and potential properties of 1H-pyrrolo[1,2-a]triazepine and its functionalized derivatives. Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as bond lengths, bond angles, and dihedral angles, providing valuable insights into the molecule's three-dimensional shape.
Furthermore, computational methods can be used to calculate electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations will help in understanding the molecule's potential as an electron donor or acceptor and can guide the design of derivatives with specific electronic characteristics. The theoretical prediction of spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, will also be invaluable in aiding the characterization of newly synthesized compounds.
Synthesis of Highly Substituted Analogues for Structure-Property Relationship Studies
The synthesis of a diverse range of highly substituted analogues of 1H-pyrrolo[1,2-a]triazepine will be crucial for establishing comprehensive structure-property relationships. By systematically varying the substituents on both the pyrrole and triazepine rings, researchers can tune the physicochemical properties of the resulting molecules.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the exploration of 1H-pyrrolo[1,2-a]triazepine and its derivatives, the integration of synthetic efforts with flow chemistry and automated synthesis platforms presents a significant opportunity. Flow chemistry can offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purities.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for constructing the 1H-Pyrrolo[1,2-a][1,3,5]triazepine core structure?
- Methodological Answer : The core is typically synthesized via condensation reactions of amine precursors with carbonyl equivalents, followed by cyclization. For example, describes the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole under acidic conditions (p-TsOH in CHCl₃) to form intermediates, which undergo nucleophilic substitution with Grignard reagents, NaBH₄, or cyanide to introduce diverse substituents . Yields for these steps range from 51% to 81%, depending on the nucleophile and reaction optimization .
Q. What spectroscopic techniques are reliable for confirming the structure of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming connectivity and substitution patterns. For instance, and report full spectral assignments for synthesized derivatives, including chemical shifts for pyrrolo and triazepine protons .
- HRMS : Validates molecular weight and purity (e.g., used HRMS to confirm derivatives with <2 ppm error) .
- X-ray Diffraction : Provides definitive structural confirmation, as demonstrated in for regioselective annulation products .
Advanced Research Questions
Q. How can researchers address low yields in nucleophilic substitution steps during functionalization?
- Methodological Answer : Optimize solvent polarity (e.g., THF for Grignard reactions vs. CHCl₃ for condensations), temperature (e.g., 0°C for controlled addition, as in ), and stoichiometry (1.5 equivalents of nucleophile). achieved 63–81% yields for 2-substituted derivatives using these parameters . For benzotriazole replacement, NaBH₄ in THF at room temperature yielded 64% hydrogenation ( ) .
Q. What strategies enable regioselective annulation to avoid byproducts in this compound synthesis?
- Methodological Answer : Use directing groups or tailored precursors. achieved regioselectivity by employing 2-(aminomethyl)imidazole, which directs cyclization via the primary amino group, ensuring intramolecular heterocyclization with the triazepine ring . Solvent choice (e.g., THF) and slow reagent addition further minimize competing pathways.
Q. How does substitution at the 2-position influence electronic properties and bioactivity?
- Methodological Answer : While direct SAR studies are limited, and suggest that substituents like aryl groups (e.g., 2-pyridyl) alter electronic density and steric bulk, potentially modulating binding affinity. For example, 2-(4-methylphenyl) derivatives ( ) exhibit distinct solubility and reactivity profiles, which can be correlated with activity through computational modeling (e.g., DFT calculations) or in vitro assays .
Data Contradictions and Resolution
Q. How can discrepancies in reported yields for similar synthetic routes be resolved?
- Analysis : Variations in yields (e.g., 51–55% for initial condensations in vs. higher yields in ) often stem from differences in catalyst loading (e.g., p-TsOH at 4 mmol vs. 20 mmol substrates) or workup procedures (e.g., celite filtration vs. column chromatography). Researchers should systematically test parameters like reaction time (24 hours in ) and drying agents (Na₂SO₄ vs. molecular sieves) to identify optimal conditions .
Functionalization and Applications
Q. What methodologies allow late-stage diversification of this compound derivatives?
- Methodological Answer : Post-cyclization functionalization via:
- Grignard Reagents : Introduce alkyl/aryl groups (e.g., 2-ethyl, 2-benzyl) with 63–81% efficiency ( ) .
- Cyanide Substitution : Sodium cyanide replaces benzotriazole to form nitrile derivatives, useful for further transformations ( ) .
- Phosphite Incorporation : Triethyl phosphite provides phosphonate groups, enabling coordination chemistry ( ) .
Computational and Mechanistic Insights
Q. What computational tools are suitable for predicting reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitutions to predict regioselectivity.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. CHCl₃).
- Docking Studies : Explore interactions with biological targets (e.g., kinase inhibitors in ) using software like AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
